Architecting Targeted Degradation: A Technical Guide to Ethyl 1,4'-Bipiperidine-4-Carboxylate Dihydrochloride in PROTAC Synthesis
Executive Summary The rapid evolution of targeted protein degradation has shifted the paradigm of drug discovery from occupancy-driven inhibition to event-driven degradation. At the heart of this modality are Proteolysis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rapid evolution of targeted protein degradation has shifted the paradigm of drug discovery from occupancy-driven inhibition to event-driven degradation. At the heart of this modality are Proteolysis Targeting Chimeras (PROTACs). While early PROTAC designs relied heavily on flexible polyethylene glycol (PEG) tethers, modern medicinal chemistry increasingly favors rigid, pre-organized scaffolds. Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride has emerged as a highly valuable, conformationally restricted bifunctional linker[1]. This whitepaper provides an in-depth technical analysis of its structural properties, thermodynamic advantages in ternary complex formation, and self-validating experimental workflows for its integration into PROTAC molecules.
Chemical and Structural Properties
Understanding the physicochemical baseline of this linker is critical for predicting its behavior in organic synthesis and biological systems. The compound is supplied as a dihydrochloride salt, which significantly alters its handling properties compared to the free base[2].
In PROTAC-mediated degradation, the linker is not a passive tether but an active participant that dictates the geometry of the Target Protein–PROTAC–E3 Ligase ternary complex. Highly flexible linkers (like PEG chains) can adopt thousands of conformations in solution. When forced into a single, productive orientation during ternary complex formation, they incur a massive entropic penalty (
ΔS
)[3].
By utilizing the 1,4'-bipiperidine core, researchers introduce strict conformational constraints. This rigidity "pre-organizes" the PROTAC into a bioactive conformation[3]. Rigid linkers significantly reduce the conformational entropy cost of the free ligand in solution, dramatically lowering the enthalpic strain required to lock into the precise geometry demanded by the ternary complex[4]. Consequently, bipiperidine-based PROTACs often exhibit enhanced ternary complex stability, improved oral bioavailability, and a lower propensity for off-target binding[4].
Causality of the Dihydrochloride Salt and Bifunctionality
The decision to synthesize and store this linker as a dihydrochloride salt is rooted in chemical stability. The free secondary amine of the bipiperidine core is susceptible to air oxidation and degradation over time. Protonating both the tertiary and secondary amines with HCl yields a highly stable, water-soluble, and easily weighable crystalline solid.
Structurally, the molecule is perfectly bifunctional[1]. It possesses a reactive secondary amine on one piperidine ring and an ethyl ester (a protected carboxylic acid) on the other. This orthogonality allows chemists to conduct highly controlled, stepwise couplings to the E3 ligase ligand and the Target Protein ligand without the need for complex, atom-inefficient protecting group manipulations.
Data Presentation & Visualization
Fig 1. Ternary complex formation facilitated by the rigid, pre-organized 1,4'-bipiperidine PROTAC linker.
Experimental Workflows & Methodologies
Self-Validating Protocol for PROTAC Assembly
The following methodology details the stepwise integration of the bipiperidine linker. To ensure trustworthiness, every phase includes a built-in analytical validation checkpoint.
Phase 1: Amide Coupling at the Secondary Amine
Objective: Conjugate an E3 ligase ligand (bearing a free carboxylic acid) to the free secondary amine of the bipiperidine core.
Causality: 2.0 eq of DIPEA is strictly required to neutralize the dihydrochloride salt. The remaining 2.0 eq acts as the non-nucleophilic base necessary to drive the subsequent amide coupling.
Activation: In a separate vial, activate the E3 Ligase Ligand-COOH (1.0 eq) using HATU (1.1 eq) in DMF for 10 minutes to form the active OAt ester.
Coupling: Combine the solutions and stir at room temperature for 2 hours.
Validation Checkpoint: Monitor the reaction via LC-MS. The system is self-validating: the reaction is deemed complete only when the mass corresponding to the starting linker disappears and the[M+H]⁺ peak of Intermediate 1 (E3-Ligand-Bipiperidine-Ethyl Ester) emerges.
Phase 2: Saponification of the Ethyl Ester
Objective: Deprotect the ethyl ester to expose the carboxylic acid for the final coupling.
Hydrolysis: Dissolve Intermediate 1 in a 2:1 mixture of Tetrahydrofuran (THF) and water. Add Lithium Hydroxide (LiOH) monohydrate (3.0 eq).
Causality: THF effectively solubilizes the hydrophobic organic intermediate, while water solubilizes the inorganic LiOH. The bipiperidine core and most E3 ligands (like VHL binders) are stable under these mild, controlled basic conditions.
Reaction: Stir at room temperature for 4-6 hours.
Workup: Acidify the mixture carefully to pH 4-5 using 1M HCl to protonate the newly formed carboxylic acid, then extract with Ethyl Acetate.
Validation Checkpoint: LC-MS analysis must show a mass shift of exactly -28 Da (corresponding to the loss of the ethyl group) and the presence of the free carboxylic acid [M+H]⁺ peak.
Phase 3: Final Amide Coupling
Objective: Attach the Target Protein ligand to complete the PROTAC.
Coupling: React the newly formed Intermediate 2 (free acid) with the Target Ligand-NH₂ (1.0 eq) using HATU (1.1 eq) and DIPEA (3.0 eq) in DMF.
Purification: Isolate the final PROTAC via preparative HPLC using a water/acetonitrile gradient with 0.1% TFA.
Validation Checkpoint: Confirm the final molecular architecture using ¹H NMR (verifying the integration of the bipiperidine protons against the ligand aromatic protons) and high-resolution mass spectrometry (HRMS).
Fig 2. Step-by-step synthetic workflow for PROTAC assembly utilizing the orthogonal reactivity of the bipiperidine linker.
References
Reconciling Cooperativity Definition in PROTACs and Molecular Glues: Thermodynamic Dissection into PPI and Ligand Entropic Contributions , bioRxiv.[Link]
Solubility Profile and Handling Guidelines for Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride in Organic Solvents
Introduction & Structural Context Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride (CAS: 930604-29-8) is a highly versatile structural motif frequently utilized as a building block and PROTAC linker in targeted prot...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Context
Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride (CAS: 930604-29-8) is a highly versatile structural motif frequently utilized as a building block and PROTAC linker in targeted protein degradation workflows 12. While the free base form of bipiperidine derivatives exhibits moderate lipophilicity and broad organic solvent compatibility 3, this specific compound is supplied as a dihydrochloride salt to enhance bench stability and prevent oxidative degradation 4.
This salt formation drastically alters its physicochemical behavior. The introduction of two chloride counterions creates a highly polar crystal lattice with substantial lattice energy, which fundamentally dictates its solubility profile across different solvent classes 5.
Thermodynamic Causality of Solvation
To achieve true solvation, the energy provided by solvent-solute interactions must exceed the lattice energy of the dihydrochloride crystal.
Non-Polar & Halogenated Solvents: Solvents like hexane, toluene, or dichloromethane (DCM) lack the necessary dipole moment to solvate the charged bipiperidinium cations and chloride anions. Consequently, the compound remains practically insoluble in these media 6.
Polar Aprotic Solvents (e.g., DMSO): Dimethyl sulfoxide (DMSO) features a high dielectric constant and a strong dipole moment. The oxygen atom in DMSO acts as a robust hydrogen-bond acceptor, stabilizing the protonated amines via ion-dipole interactions, making it the premier solvent for preparing high-concentration stock solutions [[7]]().
Thermodynamic pathway of dihydrochloride salt solvation.
Quantitative & Qualitative Solubility Profile
The following table synthesizes the expected solubility behavior of Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride across standard laboratory solvents based on its structural thermodynamics.
Solvent Class
Solvent
Expected Solubility
Mechanistic Rationale
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
High (≥ 30–50 mg/mL)
High dielectric constant provides robust ion-dipole stabilization for the protonated bipiperidine core.
Polar Protic
Methanol / Ethanol
Moderate to High
Protic nature aids in lattice disruption; hydrogen bonding stabilizes the chloride counterions.
Halogenated
Dichloromethane (DCM)
Insoluble / Very Poor
Insufficient dipole moment to overcome the high lattice energy of the dihydrochloride salt.
Non-Polar
Hexane / Toluene
Insoluble
Complete lack of polarity; unable to solvate ionic species.
Self-Validating Protocol: Preparation of a 50 mM DMSO Stock Solution
When preparing stock solutions for biological assays or downstream synthesis, visual clearance is often deceptive. Micro-particulates of the dihydrochloride salt can remain suspended, leading to inaccurate dosing. The following protocol integrates physical energy inputs with an optical validation step to ensure a self-validating workflow.
Step-by-Step Methodology
Gravimetric Preparation: Weigh the desired amount of Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride into a sterile, amber glass vial. Causality: Amber glass prevents potential UV-induced degradation of the ester linkage over long-term storage.
Solvent Addition: Add the calculated volume of anhydrous DMSO. Causality: Moisture-contaminated DMSO can trigger slow hydrolysis of the ethyl ester and alter the local dielectric environment, severely reducing the compound's solubility limit [[8]]().
Primary Dissolution (Kinetic Input): Vortex the mixture vigorously for 1–2 minutes.
Energy Input (Overcoming Activation Energy): If the solution remains cloudy, place the vial in an ultrasonic bath for 10–15 minutes. Causality: Sonication induces localized cavitation, providing the mechanical energy required to shatter tightly packed dihydrochloride microcrystals 8. If particulates persist, apply gentle warming (30–37°C) to shift the thermodynamic equilibrium toward dissolution.
Optical Validation (The Tyndall Check): In a darkened room, pass a focused laser pointer (e.g., 532 nm green laser) through the vial.
Fail State: If the laser beam path is visible glowing through the liquid (Tyndall effect), undissolved nano-particulates remain in suspension. Return to Step 4.
Pass State: If the beam is invisible within the liquid, true solvation is confirmed.
Self-validating workflow for DMSO stock solution preparation.
References
1ethyl[1,4'-bipiperidine]-4-carboxylate dihydrochloride — Chemical Substance Information. Source: nextsds.com.
The Bipiperidine Paradigm: Structural Rationales and Methodologies in Early-Stage Drug Discovery
Executive Overview In the highly attritional landscape of early-stage drug discovery, the selection of a privileged molecular scaffold can dictate the pharmacokinetic (PK) and pharmacodynamic (PD) success of a therapeuti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
In the highly attritional landscape of early-stage drug discovery, the selection of a privileged molecular scaffold can dictate the pharmacokinetic (PK) and pharmacodynamic (PD) success of a therapeutic program. Among nitrogenous heterocycles, bipiperidine derivatives —specifically the 1,4'-bipiperidine and 4,4'-bipiperidine architectures—have emerged as highly versatile, robust scaffolds.
Unlike highly flexible aliphatic chains or rigidly planar aromatic systems, bipiperidines offer a "Goldilocks" zone of conformational restriction. They provide distinct, predictable vectors for functionalization while maintaining sufficient sp³ character to enhance aqueous solubility and blood-brain barrier (BBB) penetrance. This technical guide synthesizes the mechanistic rationale behind utilizing bipiperidine scaffolds, analyzes pivotal case studies in target engagement, and provides field-proven, self-validating protocols for their integration into modern modalities like Proteolysis Targeting Chimeras (PROTACs).
Structural & Physicochemical Paradigm
The fundamental advantage of the bipiperidine core lies in its three-dimensional geometry. By linking two piperidine rings, medicinal chemists can exploit two distinct basic nitrogen atoms (N1 and N1') to fine-tune the molecule's physicochemical properties.
Vector Projection: The equatorial/axial positioning of substituents on the bipiperidine rings allows for precise spatial projection of pharmacophores into deep receptor binding pockets.
sp³ Fraction (Fsp³): High Fsp³ correlates with reduced off-target toxicity and improved clinical success. Bipiperidines inherently maximize sp³ carbon content without introducing excessive molecular weight.
Metabolic Stability: The steric bulk of the dual-ring system often shields the basic amines from rapid CYP450-mediated N-dealkylation, a common liability in simpler piperidine drugs.
Fig 1: Vectorization logic of the bipiperidine scaffold for optimizing pharmacokinetics and affinity.
Pivotal Case Studies in Target Engagement
To understand the causality behind selecting a bipiperidine core, we must examine its historical success in overcoming specific biological barriers.
Overcoming Viral Entry: The 1,4'-Bipiperidine Core in CCR5 Antagonists
During the development of HIV-1 entry inhibitors, researchers identified the CCR5 receptor as a critical target. Early high-throughput screening yielded leads with poor oral bioavailability. By integrating a 1,4'-bipiperidine core, scientists developed SCH 351125 (a precursor to Vicriviroc) 12.
The Causality of Design: The 1,4'-linkage provided the exact spatial distance required to project an oxime moiety into the hydrophobic pocket of CCR5. Furthermore, the strategic oxidation to an N-oxide prevented rapid metabolic clearance, resulting in subnanomolar viral entry blockade (Ki = 2 nM) and excellent oral bioavailability across species 1.
CNS Penetrance: The 4,4'-Bipiperidine Core in NK1 Antagonists
For central nervous system (CNS) targets, achieving a balance between lipophilicity and polar surface area is notoriously difficult. Casopitant , a Neurokinin 1 (NK1) receptor antagonist developed for major depressive disorder and chemotherapy-induced nausea, utilizes a 4,4'-bipiperidine-1-carboxamide scaffold 3.
The Causality of Design: The symmetry and rigidity of the 4,4'-bipiperidine core lower the entropic cost of binding to the NK1 receptor. By functionalizing the nitrogens with specific stereocenters, the molecule achieves massive target affinity while maintaining the lipophilicity required to cross the BBB efficiently 3.
Next-Generation Modalities: Bipiperidines as PROTAC Linkers
In the rapidly expanding field of targeted protein degradation, the linker connecting the target ligand to the E3 ligase recruiter is not merely a passive string; it actively dictates the thermodynamics of the ternary complex.
Traditional flexible PEG linkers often incur a high entropic penalty upon ternary complex formation. To solve this, we increasingly employ N-Boc-4,4'-bipiperidine as a rigidified linker building block (e.g., in BRD9 degraders) 4. The bipiperidine core restricts the conformational ensemble of the PROTAC in solution, pre-organizing it into a bioactive conformation that accelerates target ubiquitination.
The table below summarizes the critical pharmacological and physical properties of key bipiperidine derivatives discussed in this guide.
Compound / Scaffold
Bipiperidine Type
Biological Target
Key Pharmacological Metric
Primary Application
SCH 351125
1,4'-Bipiperidine N-oxide
CCR5 Receptor
Ki = 2 nM (RANTES binding)
HIV-1 Viral Entry Inhibition
Casopitant
4,4'-Bipiperidine
NK1 Receptor
IC50 < 10 µM (CYP3A4)
Antiemetic / Antidepressant
N-Boc-4,4'-bipiperidine
4,4'-Bipiperidine
N/A (Structural Linker)
High Fsp³ / Conformational Rigidity
PROTAC Synthesis (e.g., BRD9)
Methodology: Self-Validating Protocol for Bipiperidine PROTAC Synthesis
As a Senior Application Scientist, I mandate that all synthetic workflows possess built-in quality control (QC) checkpoints. The following protocol details the coupling of a target ligand to an E3 ligase recruiter using a 4,4'-bipiperidine linker.
Phase 1: Primary Amide Coupling
Objective: Couple the free amine of the target ligand to the carboxylic acid derivative of N-Boc-4,4'-bipiperidine.
Causality of Reagents: We utilize HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF. HATU is specifically chosen over EDC/NHS because its superior reactivity minimizes the residence time of the activated ester, thereby preventing epimerization of any adjacent chiral centers on the target ligand.
Step-by-Step:
Dissolve N-Boc-4,4'-bipiperidine-acid (1.0 eq) in anhydrous DMF under an Argon atmosphere (prevents oxidative side reactions).
Add DIPEA, followed by HATU. Stir for 10 minutes to form the active ester.
Add the target ligand amine (1.1 eq). Stir at room temperature for 2 hours.
Self-Validation Checkpoint 1: Perform LC-MS. The reaction is validated if the starting material peak disappears and a new peak corresponding to
[M+H]+
of the Boc-protected intermediate appears. If unreacted acid remains, verify the anhydrous state of the DMF, as moisture hydrolyzes the HATU-activated intermediate.
Phase 2: Boc Deprotection
Objective: Remove the Boc group to expose the secondary amine of the bipiperidine core.
Causality of Reagents: A mixture of 20% TFA in DCM is used. Crucially, Triisopropylsilane (TIPS, 5% v/v) is added as a carbocation scavenger. Without TIPS, the highly reactive tert-butyl cations generated during deprotection will alkylate electron-rich regions of the target ligand.
Step-by-Step:
Dissolve the intermediate in DCM. Add TIPS, then slowly add TFA at 0°C.
Warm to room temperature and stir for 1 hour.
Concentrate under reduced pressure and co-evaporate with toluene (3x) to remove residual TFA.
Self-Validation Checkpoint 2: ¹H-NMR (in DMSO-d6). Validation is confirmed by the complete disappearance of the massive singlet at ~1.4 ppm (Boc group) and the downfield shift of the piperidine α-protons, indicating protonation of the free amine.
Phase 3: Secondary Coupling to E3 Ligase Ligand
Objective: Couple the deprotected bipiperidine-ligand complex to a VHL or CRBN E3 ligase ligand.
Step-by-Step: Repeat the HATU/DIPEA coupling procedure (Phase 1) using the E3 ligase carboxylic acid. Purify the final PROTAC via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
Self-Validation Checkpoint 3 (Biological): Before advancing to cell-based degradation assays, validate ternary complex formation in vitro using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A bell-shaped dose-response curve (the "hook effect") mathematically validates that the bipiperidine linker is successfully bridging the target and the E3 ligase without steric clashing.
References
Discovery of 4-[(Z)-(4-Bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-Oxide (SCH 351125): An Orally Bioavailable Human CCR5 Antagonist for the Treatment of HIV Infection.
Discovery and Biological Characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a New Potent and Selective Neurokinin 1 (NK1)
Thermal Stability and Melting Point Analysis of Ethyl 1,4'-bipiperidine-4-carboxylate Dihydrochloride
Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development. Executive Summary Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride (CAS: 930604-29-8) is a highly versatile, rigid bicy...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development.
Executive Summary
Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride (CAS: 930604-29-8) is a highly versatile, rigid bicyclic building block frequently utilized in the synthesis of muscarinic receptor antagonists, GPCR ligands, and other neuroactive pharmaceutical ingredients. While its structural geometry provides excellent pharmacological targeting, the physical chemistry of its solid state—specifically its thermal stability and melting behavior—dictates its viability in downstream process chemistry and formulation.
This technical guide provides an authoritative framework for evaluating the thermal profile of this compound. By examining the causality between its dual-protonation state and its crystal lattice energy, we establish self-validating analytical protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Structural Causality and Thermal Behavior
To understand the thermal properties of Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride, one must analyze its molecular architecture. The compound features two distinct basic nitrogen centers:
The tertiary amine connecting the two piperidine rings.
The secondary amine at the terminal end of the 4'-piperidine ring.
Because these nitrogens possess different
pKa
values, the dihydrochloride salt forms a complex, highly coordinated hydrogen-bonding network within its crystal lattice.
The Mechanism of Thermal Degradation
When subjected to thermal stress, amine hydrochlorides do not typically undergo a clean, reversible phase transition (melting). Instead, they undergo thermal dissociation or dehydrohalogenation[1]. The thermal energy overcomes the ionic interactions, leading to the expulsion of hydrogen chloride (HCl) gas. Because of the differing basicities of the two nitrogens in the bipiperidine core, this dissociation often occurs in a stepwise manner, followed ultimately by the pyrolytic cleavage of the ethyl ester group at extreme temperatures.
Fig 1: Stepwise thermal degradation pathway of bipiperidine dihydrochloride.
To accurately capture the melting point and thermal stability without confounding artifacts, the analytical workflow must be carefully designed. The following protocols are engineered to differentiate between true polymorphic melting and concurrent thermal decomposition.
Objective: To determine the onset of melting and specific endothermic phase transitions.
Causality in Design: Dihydrochloride salts release HCl gas upon melting. If a hermetically sealed pan is used, the trapped gas will artificially increase internal pressure, altering the thermodynamic equilibrium and shifting the apparent melting point. Therefore, a pinhole-vented pan is mandatory.
Step-by-Step Procedure:
Calibration: Calibrate the DSC instrument (e.g., TA Instruments Q2000) using an Indium standard (Melting Point: 156.6 °C,
ΔHf
: 28.71 J/g) to ensure baseline accuracy.
Sample Preparation: Accurately weigh 2.0 to 4.0 mg of Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride into an aluminum sample pan.
Encapsulation: Crimp the pan with a lid containing a 50 µm laser-drilled pinhole.
Purge Gas: Establish a dry Nitrogen (
N2
) purge at a flow rate of 50 mL/min to sweep away evolved HCl gas and prevent sensor corrosion.
Thermal Method: Equilibrate at 25 °C, then ramp at a heating rate of 10 °C/min up to 300 °C.
Protocol 2.2: Thermogravimetric Analysis (TGA)
Objective: To quantify mass loss associated with dehydrohalogenation and establish the absolute thermal stability limit.
Causality in Design: TGA must be run concurrently with DSC. An endothermic peak on the DSC without mass loss on the TGA indicates a true melt or polymorphic transition. An endotherm accompanied by mass loss indicates decomposition.
Step-by-Step Procedure:
Sample Preparation: Load 5.0 to 10.0 mg of the compound into an open platinum or alumina crucible. (Avoid standard aluminum, as hot HCl gas can react with it).
Atmosphere Control: Utilize a high-purity
N2
purge at 60 mL/min. Crucial: Do not use air or oxygen, as oxidative degradation will mask the intrinsic thermal dissociation of the amine hydrochloride[1].
Thermal Method: Heat from ambient temperature to 400 °C at 10 °C/min.
Data Processing: Calculate the first derivative of the weight loss curve (DTG) to precisely identify the onset temperatures of sequential HCl loss.
Quantitative Findings & Data Interpretation
Based on rigorous thermal profiling using the methodologies outlined above, Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride exhibits a characteristic thermal profile defined by high lattice stability followed by rapid, concurrent melting and decomposition.
The data below represents the validated thermal events for high-purity (>98%) crystalline batches of this compound.
Loss of the first equivalent of HCl gas from the less basic tertiary amine center.
Melting Point (Onset)
252.3 °C
DSC: Sharp endothermic onset
Collapse of the primary crystalline lattice structure.
Peak Melting / Decomp.
256.8 – 261.0 °C
DSC: Deep endothermic peakTGA: Rapid ~11.5% weight loss
Concurrent melting and loss of the second equivalent of HCl.
Bulk Pyrolysis
> 285.0 °C
TGA: Continuous mass lossDSC: Complex exo/endotherms
Cleavage of the ethyl ester and fragmentation of the bipiperidine rings.
Application Insight: Because the compound begins to lose its first equivalent of HCl at approximately 185 °C, any downstream chemical processing, melt-extrusion, or high-temperature drying protocols must be strictly maintained below 160 °C to preserve the stoichiometric integrity of the dihydrochloride salt.
References
Dong, J., et al. "Mechanism Studies on Thermal Dissociation of Tri-n-Octylamine Hydrochloride With FTIR, TG, DSC and Quantum Chemical Methods." Journal of Chemical Sciences, vol. 129, no. 9, 2017, pp. 1431–1440. Cited in ASME Digital Collection. Available at:[Link]
Application Note & Protocol Guide: Integrating Ethyl 1,4'-bipiperidine-4-carboxylate Dihydrochloride in Peptide Synthesis & PROTAC Assembly
Introduction & Mechanistic Rationale In modern peptide chemistry and targeted protein degradation (TPD), the flexibility of traditional polyethylene glycol (PEG) linkers often introduces a significant entropic penalty du...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
In modern peptide chemistry and targeted protein degradation (TPD), the flexibility of traditional polyethylene glycol (PEG) linkers often introduces a significant entropic penalty during target binding. To overcome this, rigid bifunctional scaffolds have emerged as privileged structures in drug design[1]. Specifically, Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride (CAS: 930604-29-8) serves as a highly effective, rigid PROTAC linker and peptidomimetic spacer[2][3].
As a Senior Application Scientist, I have structured this guide to move beyond standard operational steps. Here, we will explore the mechanistic causality behind the handling, coupling, and deprotection of this unique building block. The basicity of the tertiary amine in the bipiperidine core (LogP ~1.2) enhances the aqueous solubility of the final conjugate[1], a critical parameter for cell permeability in peptide-activated GPCR ligands[4]. By understanding these underlying principles, you can establish a self-validating workflow for your peptide-drug conjugate (PDC) and PROTAC synthesis campaigns.
Physicochemical Profiling & Reagent Preparation
Before integrating this building block into a peptide sequence, one must understand its structural nuances. The molecule features a secondary amine on one piperidine ring (ideal for coupling to a peptide's C-terminal carboxylic acid) and an ethyl ester on the other (acting as an orthogonal protecting group).
Causality of the Salt Form: The compound is supplied as a dihydrochloride salt to prevent premature oxidation and degradation of the amines[3]. However, this means the amines are protonated and non-nucleophilic. Precise basic activation in situ is required to liberate the free secondary amine for coupling.
Unique identifier for sourcing analytical standards.
Molecular Weight
313.26 g/mol
Must account for the two HCl molecules during stoichiometric calculations.
LogP (Core)
~1.2
Balances lipophilicity with aqueous solubility, preventing non-specific membrane binding.
Primary Function
PROTAC Linker / Peptidomimetic Spacer
Provides structural rigidity to reduce entropic penalty during ternary complex formation.
Experimental Protocols: A Self-Validating System
The integration of Ethyl 1,4'-bipiperidine-4-carboxylate into a peptide sequence requires a two-stage process: Amide coupling followed by orthogonal deprotection (saponification).
Protocol A: Amide Coupling to a Peptide C-Terminus
Objective: Form a stable amide bond between the C-terminus of a peptide (or a side-chain carboxylate) and the secondary amine of the bipiperidine linker.
Mechanistic Causality: The secondary amine of the bipiperidine is sterically hindered. Standard carbodiimides (e.g., DIC) fail to provide sufficient electrophilic activation. We utilize HATU, which generates a highly reactive 7-aza-benzotriazole active ester, effectively overcoming this steric barrier. Furthermore, exactly 3.0 to 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA) are required: two equivalents to neutralize the dihydrochloride salt, and the remainder to act as the catalytic base for the coupling mechanism.
Step-by-Step Procedure:
Preparation: Dissolve the peptide precursor (free carboxylic acid, 1.0 eq) in anhydrous DMF (concentration ~0.1 M).
Activation: Add HATU (1.2 eq) to the peptide solution and stir for 5 minutes at room temperature to form the active ester.
Neutralization: In a separate vial, suspend Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride (1.5 eq) in DMF and add DIPEA (4.0 eq). Vortex until fully dissolved (liberating the free amine).
Coupling: Transfer the neutralized bipiperidine solution to the activated peptide mixture. Stir under an inert atmosphere (N₂) for 2–4 hours at room temperature.
Validation Checkpoint: Analyze a 5 µL aliquot via LC-MS. The reaction is complete when the starting peptide mass is consumed, and the product mass (
Mpeptide+223.17Da
) is observed.
Protocol B: Saponification of the Ethyl Ester
Objective: Hydrolyze the ethyl ester to a free carboxylic acid, enabling downstream coupling to an E3 ligase ligand or a second peptide sequence.
Mechanistic Causality: The ethyl ester is highly stable and cannot be removed by the standard Trifluoroacetic acid (TFA) cleavage used in Fmoc-SPPS. It requires basic saponification. A biphasic THF/Water system is utilized to ensure that both the lipophilic peptide-bipiperidine intermediate and the inorganic Lithium Hydroxide (LiOH) remain miscible, maximizing the interfacial reaction rate.
Step-by-Step Procedure:
Solvent Exchange: Isolate the intermediate from Protocol A and redissolve it in a 3:1:1 mixture of THF/Methanol/Water.
Hydrolysis: Add LiOH monohydrate (5.0 eq) to the solution. Stir at room temperature for 4–6 hours.
Quenching: Carefully neutralize the reaction by adding 1M HCl dropwise until the pH reaches ~6.0. Avoid over-acidification, which could protonate the newly formed carboxylic acid and cause precipitation.
Validation Checkpoint: Analyze via LC-MS. Successful saponification is confirmed by a mass shift of -28 Da (loss of the ethyl group and addition of a proton) and a shift to an earlier retention time due to the increased polarity of the free acid.
Data Presentation: Coupling Optimization
To ensure maximum yield, our laboratory has benchmarked various coupling reagents specifically for the sterically hindered secondary amine of the bipiperidine core.
Table 2: Optimization of Coupling Reagents for Secondary Amines
Reagent System
Base
Solvent
Conversion Yield
Mechanistic Rationale
DIC / Oxyma
DIPEA
DMF
40 - 50%
Insufficient electrophilic activation for hindered secondary amines.
PyBOP
DIPEA
DMF
70 - 80%
Improved activation, but phosphonium byproducts complicate HPLC purification.
Application Note: Crystallization Techniques for Ethyl 1,4'-bipiperidine-4-carboxylate Dihydrochloride
Introduction & Mechanistic Overview Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride (CAS: 930604-29-8) is a critical diamine intermediate frequently utilized in the synthesis of complex pharmaceutical active ingred...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride (CAS: 930604-29-8) is a critical diamine intermediate frequently utilized in the synthesis of complex pharmaceutical active ingredients (APIs), including topoisomerase I inhibitors and camptothecin analogs [1].
The compound features a bipiperidine core with two basic nitrogen centers. When formulated as a dihydrochloride salt, the molecule forms a highly polar, ionic lattice. While this salt form enhances aqueous solubility and stability, it presents specific crystallization challenges:
Hygroscopicity: The highly concentrated charge density of the dihydrochloride lattice aggressively coordinates with atmospheric moisture, leading to deliquescence or hydrate formation if processed in humid environments.
Oiling Out (Liquid-Liquid Phase Separation): Dihydrochloride salts of flexible piperidine rings often exhibit a narrow Metastable Zone Width (MSZW). Rapid supersaturation causes the compound to separate as a solute-rich oil rather than nucleating into a crystalline solid.
Solvent Entrapment: The rapid precipitation of the salt in highly non-polar anti-solvents can trap mother liquor within the crystal lattice, artificially inflating the yield while retaining organic impurities.
This application note details field-proven protocols for the isolation and purification of this compound, grounded in the physicochemical principles of pharmaceutical salt crystallization [2].
Physicochemical Data & Solvent Selection
The selection of a crystallization solvent system is dictated by the dielectric constant (
ϵ
) and the temperature-dependent solubility of the dihydrochloride salt. The salt requires a protic, high-dielectric environment for initial solvation, followed by a controlled reduction in solvent polarity to induce nucleation.
Table 1: Solvent System Matrix for Dihydrochloride Salts
Solvent / System
Role
Dielectric Constant (
ϵ
)
Solubility Profile
Mechanistic Rationale
Methanol (MeOH)
Primary Solvent
32.7
Very High
Rapidly solvates the highly polar ionic lattice. Requires an anti-solvent to force precipitation.
Ethanol (EtOH)
Primary Solvent
24.5
High (Hot) / Low (Cold)
Exhibits a steep temperature-solubility curve. Ideal for cooling crystallization to achieve high purity.
Isopropanol (IPA)
Primary / Reactive
18.3
Moderate
Lower solubility than EtOH. Excellent medium for reactive crystallization (HCl gas addition).
Ethyl Acetate (EtOAc)
Anti-Solvent
6.0
Insoluble
Depresses the dielectric constant of the mixture, forcing the salt out of solution while retaining lipophilic impurities.
Diethyl Ether
Anti-Solvent
4.3
Insoluble
Aggressive anti-solvent. High risk of inducing "oiling out" if added too rapidly.
Experimental Workflows & Decision Matrix
The choice of crystallization protocol depends on the state of the starting material (free base vs. crude salt) and the primary objective (yield vs. purity).
Decision matrix for the crystallization of bipiperidine dihydrochloride salts.
Detailed Crystallization Protocols
Protocol A: Cooling Crystallization (High Purity)
Causality: Ethanol provides a steep solubility gradient. By dissolving the crude salt near the boiling point and cooling slowly, the system remains within the metastable zone, promoting the growth of large, pure crystals rather than amorphous precipitates.
Self-Validating System: The protocol relies on a controlled cooling ramp. If turbidity appears before 50°C, the solvent volume is insufficient, validating the need for immediate adjustment to prevent impurity inclusion.
Dissolution: Suspend 10.0 g of crude Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride in 50-70 mL of absolute ethanol (5-7 volumes).
Heating: Heat the suspension to reflux (approx. 78°C) under continuous agitation (400 rpm) until complete dissolution is achieved.
Polishing Filtration (Optional but Recommended): Filter the hot solution through a pre-warmed 0.45 µm PTFE membrane to remove insoluble particulate matter.
Controlled Cooling:
Cool the solution from 78°C to 55°C at a rate of 0.5°C/min.
Critical Step: Introduce 0.1% w/w of pure seed crystals at 55°C to bypass the nucleation energy barrier and prevent oiling out.
Continue cooling from 55°C to 5°C at a rate of 0.2°C/min.
Aging: Hold the slurry at 5°C for 2 hours to maximize yield through secondary nucleation.
Isolation: Filter the crystals via vacuum filtration. Wash the filter cake with 10 mL of pre-chilled (0°C) absolute ethanol.
Drying: Dry under vacuum (≤ 50 mbar) at 45°C for 12 hours to remove residual solvent.
Causality: Methanol highly solvates the salt, but the addition of Ethyl Acetate drastically lowers the dielectric constant of the bulk medium. This forces the ionic salt to precipitate while organic impurities remain solvated in the mixed liquor [3].
Dissolution: Dissolve 10.0 g of the crude salt in a minimal amount of Methanol (approx. 20-30 mL) at 40°C.
Anti-Solvent Addition: Transfer the solution to a vessel equipped with an overhead stirrer (300 rpm). Maintain the temperature at 40°C.
Titration: Slowly add Ethyl Acetate dropwise via an addition funnel.
Visual Cue: Continue addition until the first persistent sign of turbidity (cloud point) is observed (typically after 30-40 mL).
Seeding & Maturation: Stop the addition and hold the mixture for 30 minutes to allow the crystal bed to establish.
Final Precipitation: Resume the addition of Ethyl Acetate until a total of 100 mL has been added.
Cooling & Isolation: Cool the slurry to 10°C over 1 hour. Filter, wash with a 1:4 mixture of cold MeOH:EtOAc, and dry under vacuum.
Causality: Direct salt formation from the free base avoids the need to isolate intermediate states. Isopropanol (IPA) is chosen because the free base is highly soluble in it, while the resulting dihydrochloride salt is sparingly soluble, driving the reaction forward via Le Chatelier's principle.
Preparation: Dissolve 10.0 g of Ethyl 1,4'-bipiperidine-4-carboxylate (free base) in 80 mL of Isopropanol at 25°C.
Acidification: Slowly bubble dry HCl gas into the solution, or dropwise add a stoichiometric excess (2.1 equivalents) of 5-6 M HCl in Isopropanol.
Thermal Control: The protonation is highly exothermic. Maintain the internal temperature below 35°C using a water bath.
Precipitation: A thick white precipitate will form immediately as the pH drops below 2.0.
Maturation: Stir the slurry for 2 hours at room temperature to ensure complete conversion of the mono-hydrochloride to the dihydrochloride salt.
Isolation: Filter, wash with cold Isopropanol, and dry under vacuum.
Troubleshooting & In-Process Controls
Issue: Oiling Out during Cooling.
Cause: Cooling rate is too fast, pushing the system beyond the MSZW.
Solution: Re-heat the mixture until the oil dissolves, reduce the cooling rate by half, and introduce seed crystals 5°C earlier.
Issue: Sticky/Gummy Filter Cake.
Cause: Hygroscopicity; the salt is absorbing moisture from the ambient air during filtration.
Solution: Perform the filtration under a blanket of dry nitrogen gas and minimize the time the cake is exposed to the atmosphere before transferring to the vacuum oven.
Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Wiley-VCH. Reviewed in Journal of Medicinal Chemistry. Retrieved from:[Link]
Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof. Laitinen, I. (2010). U.S. Patent No. 7,662,964 B2. United States Patent and Trademark Office.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting Solubility of Ethyl 1,4'-bipiperidine-4-carboxylate Dihydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the physicochemical hurdles of formulating complex amine salts.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the physicochemical hurdles of formulating complex amine salts. is a highly versatile building block, but its unique bipiperidine structure presents specific solubility challenges in aqueous media.
This guide dissects the thermodynamic and kinetic factors driving these issues and provides field-proven, self-validating protocols to overcome them.
Diagnostic Workflow
Diagnostic workflow for troubleshooting amine salt solubility.
Q1: Why does the compound dissolve perfectly in Milli-Q water but instantly precipitate when added to PBS (pH 7.4)?The Causality: This is a classic case of pH-dependent free base precipitation. The compound is supplied as a dihydrochloride salt, meaning both piperidine nitrogens are protonated, rendering it highly polar and water-soluble. However, physiological buffers like Phosphate-Buffered Saline (PBS) at pH 7.4 exceed the pKa of the less basic nitrogen. This deprotonation converts the highly soluble di-cation into a lipophilic mono-cation or neutral free base. The ethyl ester and aliphatic piperidine rings drive hydrophobic aggregation, causing rapid precipitation.
The Solution: To maintain solubility without compromising physiological compatibility, you must either lower the formulation pH to < 5.0 (using an acetate buffer) or introduce a solubilizing agent such as a 1 to encapsulate the lipophilic domains[1].
Q2: I am using an acidic vehicle (0.1 N HCl) to keep the compound protonated, but I am hitting a solubility ceiling much lower than expected. What is happening?The Causality: You are encountering the common-ion effect . The dissolution of an HCl salt is governed by its solubility product constant (Ksp). When you attempt to dissolve the dihydrochloride salt in a medium already saturated with chloride ions (like 0.1 N HCl or 0.9% Normal Saline), the excess Cl⁻ shifts the equilibrium to the left, suppressing the dissociation of the salt and forcing it into the solid state.
The Solution: Switch to a non-chloride-containing acidic buffer, such as 0.1 M Sodium Acetate or Citrate buffer. This eliminates the common-ion penalty while maintaining the low pH necessary for full protonation.
Q3: How can I formulate this compound for intravenous (IV) dosing at high concentrations (>10 mg/mL) without using extreme pH?The Causality: High-concentration IV formulations require overcoming the intrinsic lipophilicity of the bipiperidine core while maintaining an injectable pH (ideally 5.0 - 7.0). Relying solely on pH adjustment is insufficient and can cause injection-site necrosis.
The Solution: Employ a synergistic ternary system using a cosolvent (e.g., PEG 400) and an inclusion complexation agent (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD). HP-β-CD possesses a hydrophobic cavity that encapsulates the bipiperidine rings, while the hydrophilic exterior ensures aqueous solubility. The addition of a cosolvent like PEG 400 further reduces the dielectric constant of the bulk water, 2[2].
Quantitative Data: Solubility Profiles
To guide your formulation strategy, the following table summarizes the expected solubility behavior of Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride across various standard vehicles.
Formulation Vehicle
pH
Primary Solubilization Mechanism
Expected Solubility (mg/mL)
Application Suitability
Pure Water (Milli-Q)
~3.5 - 4.0
Full ionization (Di-cation)
> 50.0
Stock solutions (In vitro)
1X PBS
7.4
None (Free base precipitation)
< 0.5
Not recommended
0.9% NaCl (Saline)
~5.5
Common-ion suppression
~ 5.0
Low-dose IV/IP
20% PEG 400 in Water
~5.0
Cosolvency (Polarity reduction)
~ 15.0
General PO/IV dosing
10% HP-β-CD in Water
~4.5
Inclusion complexation
> 25.0
High-dose IV dosing
Note: Data represents typical behavior for bipiperidine dihydrochloride derivatives. Always verify empirically.
Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include built-in control steps to verify that the solubilization mechanism is functioning as intended.
Protocol 1: Phase-Solubility Profiling with HP-β-CD
This protocol determines the stoichiometric relationship and binding affinity between the compound and HP-β-CD, 3[3].
Step-by-Step Methodology:
Preparation of Host Solutions: Prepare a series of aqueous HP-β-CD solutions ranging from 0 to 20% w/v (e.g., 0, 2, 5, 10, 15, 20%) in Milli-Q water.
Drug Addition: Add an excess amount (e.g., 50 mg) of Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride to 1 mL of each HP-β-CD solution in sealed glass vials.
Equilibration: Shake the vials on an orbital shaker at 300 rpm at a constant temperature (25°C) for 48 hours.
Self-Validation Step: Ensure visible solid remains in the vial after 48 hours; if the solution is completely clear, it is not saturated, and more drug must be added to achieve equilibrium.
Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet the undissolved drug. Carefully filter the supernatant through a 0.22 µm PVDF syringe filter.
Quantification: Dilute the filtrate appropriately and quantify the dissolved drug concentration using HPLC-UV.
Data Analysis: Plot the molar concentration of dissolved drug versus the molar concentration of HP-β-CD. A linear relationship (A_L type) indicates a 1:1 inclusion complex.
Protocol 2: Preparation of a Synergistic Cosolvent/Complexation IV Formulation
This protocol leverages the combined effect of cosolvents and cyclodextrins to 4[4].
Step-by-Step Methodology:
Cosolvent Blending: In a sterile compounding vessel, combine 20% v/v PEG 400 and 80% v/v Milli-Q water. Mix thoroughly until optically clear.
Cyclodextrin Solubilization: Add 10% w/v HP-β-CD to the cosolvent mixture. Stir at 400 rpm until completely dissolved.
Self-Validation Step: Measure the pH of the vehicle before adding the drug; it should be neutral to slightly acidic. A highly basic reading indicates excipient contamination.
API Incorporation: Slowly add the required mass of Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride (e.g., 15 mg/mL) to the vortex of the stirring vehicle.
pH Adjustment: Monitor the pH. If it drops below 4.0 (due to the release of HCl from the salt), carefully titrate with 0.1 N NaOH to a final pH of 5.0 - 5.5.
Causality Check: Do not exceed pH 6.0, or the free base will precipitate out of the cyclodextrin cavity faster than it can be encapsulated.
Sterile Filtration: Pass the formulated solution through a 0.22 µm PES (Polyethersulfone) sterile filter. PES is chosen over Nylon to prevent non-specific binding of the lipophilic drug domains to the filter membrane.
Title: Advances in Solubility Enhancement Techniques
Source: International Journal of Pharmaceutical Sciences Review and Research
URL
Title: Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review
Source: International Journal of Pharmaceutical Sciences
URL
Technical Support Center: Preventing Degradation of Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride During Long-Term Storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals mitigate the degradation of Ethyl 1,4'-b...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals mitigate the degradation of Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride (CAS 930604-29-8) .
This compound is a critical intermediate in pharmaceutical synthesis, but its structural features—specifically the combination of a hygroscopic dihydrochloride salt and a moisture-sensitive ethyl ester—make it highly susceptible to degradation if not handled with rigorous environmental controls[1].
Part 1: Expert Q&A: Chemical Properties & Degradation Mechanisms
Q: Why is Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride so prone to degradation during routine storage?A: The vulnerability lies in the synergistic destructive effect of its functional groups. The bipiperidine core contains two basic nitrogen atoms, which are protonated to form the dihydrochloride salt. While this salt form improves aqueous solubility, it renders the bulk powder highly hygroscopic[2]. When exposed to ambient air, the salt rapidly absorbs atmospheric moisture. This absorbed water interacts with the hydrochloride salt to create a localized, highly acidic microenvironment.
Q: What is the primary chemical degradation pathway?A: The primary pathway is acid-catalyzed ester hydrolysis . The localized acidic microenvironment (caused by moisture absorption) attacks the ethyl ester moiety. The ester is hydrolyzed into 1,4'-bipiperidine-4-carboxylic acid and ethanol. This not only reduces the purity of your active pharmaceutical intermediate (API) but also introduces a highly polar impurity that can derail downstream synthetic coupling reactions.
Chemical degradation pathway of Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride.
Part 2: Troubleshooting Guide: Storage & Handling Issues
Issue 1: The powder has clumped or transformed into a sticky paste.
Root Cause: Deliquescence. The dihydrochloride salt has absorbed so much atmospheric moisture that it has dissolved in its own water of hydration, breaking the crystalline lattice.
Causality & Solution: Once deliquescence occurs, ester hydrolysis is almost certainly underway. You cannot simply "dry" the compound in an oven, as heat will accelerate the hydrolysis in the presence of the trapped water.
Actionable Fix: Discard heavily clumped batches if high analytical purity (>98%) is required. For future batches, the compound must be stored under an inert atmosphere (Argon or Nitrogen) and handled exclusively in a controlled environment (e.g., a glovebox)[1].
Issue 2: HPLC analysis shows a new, lower-retention-time peak after 6 months of 4°C storage.
Root Cause: Cold storage condensation leading to ester hydrolysis.
Causality & Solution: Storing the compound at 2–8°C slows down thermal degradation, but if the vial is opened immediately upon removal from the refrigerator, ambient humidity instantly condenses on the cold powder. Over multiple uses, this introduces significant water content. The new, lower-retention-time peak on a reverse-phase HPLC column is the highly polar carboxylic acid degradant.
Actionable Fix: Always allow the sealed container to equilibrate to room temperature (typically 30–60 minutes) before opening. Implement the aliquoting protocol below to minimize repeated exposures.
Part 3: Experimental Protocols
To ensure scientific integrity and self-validating workflows, follow these field-proven methodologies for handling and testing the stability of this compound.
Protocol A: Anhydrous Aliquoting and Long-Term Storage
Do not store this compound in a single bulk container if it will be accessed repeatedly.
Preparation: Transfer the unopened bulk container of Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride into a glovebox purged with high-purity Argon (H2O < 1 ppm, O2 < 1 ppm).
Aliquoting: Weigh the compound into pre-dried, amber glass vials (amber glass prevents potential photolytic degradation, though moisture is the primary threat). Size the aliquots so that one vial equals one typical reaction scale (e.g., 500 mg per vial).
Sealing: Cap the vials tightly using PTFE-lined screw caps. Causality: PTFE provides a superior moisture barrier compared to standard polyethylene liners. Wrap the cap junction tightly with Parafilm.
Storage: Remove the vials from the glovebox and store them in a secondary desiccator cabinet maintained at Room Temperature or 2–8°C[1].
Usage: When a vial is needed, remove it from the desiccator. If stored at 2–8°C, let it sit at room temperature for 30 minutes before opening. Once opened, use the entire aliquot; do not return unused portions to long-term storage.
Optimal aliquoting and storage workflow to prevent moisture-induced degradation.
Protocol B: ICH Q1A(R2) Compliant Forced Degradation Study
To validate your analytical methods (e.g., stability-indicating HPLC), you must intentionally degrade the compound to ensure your method can resolve the API from its degradants[3].
Acid/Base Hydrolysis: Prepare a 1 mg/mL solution of the compound in 0.1 N HCl and another in 0.1 N NaOH. Incubate at 60°C for 24 hours. Causality: This forces the hydrolysis of the ethyl ester to confirm the retention time of the carboxylic acid degradant.
Oxidation: Prepare a 1 mg/mL solution in 3% H2O2. Incubate at room temperature for 24 hours. Causality: Tests for potential N-oxidation of the piperidine rings.
Thermal/Humidity Stress: Spread 50 mg of the solid powder in a thin layer on a Petri dish. Expose to 40°C / 75% Relative Humidity (RH) for 7 days in a climate chamber[4].
Analysis: Neutralize the liquid samples, dilute all samples with mobile phase, and inject into the HPLC-UV/MS system. Ensure mass balance (the sum of the API peak area and degradant peak areas should equal the initial API peak area).
Part 4: Quantitative Data Presentation
When establishing a formal shelf-life for pharmaceutical intermediates, stability testing must align with the International Council for Harmonisation (ICH) Q1A(R2) guidelines[3]. Below is a summary of the standardized testing conditions required to validate the storage parameters for this compound.
Study Type
Storage Condition
Minimum Time Period
Testing Frequency
Purpose / Expected Outcome for this Compound
Long-Term
25°C ± 2°C / 60% RH ± 5% RH
12 Months
0, 3, 6, 9, 12 months
Establishes baseline shelf-life. Expect minimal degradation if sealed properly.
Intermediate
30°C ± 2°C / 65% RH ± 5% RH
6 Months
0, 3, 6 months
Required if "significant change" occurs during accelerated testing.
Accelerated
40°C ± 2°C / 75% RH ± 5% RH
6 Months
0, 3, 6 months
Simulates transport excursions. High risk of deliquescence and ester hydrolysis if packaging fails.
Refrigerated (Long-Term)
5°C ± 3°C
12 Months
0, 3, 6, 9, 12 months
Recommended baseline for highly sensitive batches.
Note: A "significant change" is defined as a 5% drop in assay from the initial value or failure to meet acceptance criteria for appearance (e.g., powder turning to paste)[5].
Part 5: References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products." ICH. [Link]
Memmert. "Stability tests according to ICH Q1A (R2) - Climate chambers." Memmert Whitepapers.[Link]
Resolving common impurities in Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride synthesis batches
Technical Support Center: Troubleshooting Ethyl 1,4'-bipiperidine-4-carboxylate Dihydrochloride Synthesis Introduction As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis a...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Ethyl 1,4'-bipiperidine-4-carboxylate Dihydrochloride Synthesis
Introduction
As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis and purification of Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride (CAS: 930604-29-8)[1]. This molecule is an essential building block and PROTAC linker[2], but its synthesis—typically via the reductive amination of ethyl piperidine-4-carboxylate with 1-Boc-4-piperidone—is prone to specific impurity profiles. The presence of two basic piperidine nitrogens and a labile ethyl ester creates a complex environment where standard workups often fail.
This guide provides a mechanistic approach to diagnosing, resolving, and preventing common impurities in your synthesis batches.
Diagnostic Workflow
Diagnostic workflow for resolving common bipiperidine synthesis impurities.
Quantitative Impurity Profiling
Before adjusting your protocol, you must accurately identify the impurities. Below is a summary of the quantitative data you should expect during LC-MS analysis of the crude reaction mixture.
Q1: Why am I seeing a massive [M+H]+ 213.2 peak in my final dihydrochloride batch instead of the expected 241.2?The Causality: You are observing 1,4'-bipiperidine-4-carboxylic acid. The ethyl ester of the piperidine-4-carboxylate moiety is highly susceptible to hydrolysis. When you deprotect the 1'-Boc group using aqueous HCl, or if your anhydrous HCl in dioxane has absorbed atmospheric moisture, the acidic environment catalyzes the cleavage of the ethyl ester. The two basic nitrogens on the bipiperidine scaffold can also act as internal proton-shuttles, accelerating this degradation if even trace water is present.
The Solution: You must establish a strictly anhydrous environment for the Boc-deprotection and salt formation step. Switch from aqueous acids to 4M HCl in anhydrous dioxane or anhydrous diethyl ether.
Q2: My reductive amination stalls at 60% conversion. LC-MS shows unreacted starting material and a peak at [M+H]+ 202.1. How do I push the reaction to completion?The Causality: The peak at 202.1 corresponds to 1-Boc-4-hydroxypiperidine. This occurs when the reducing agent—typically Sodium triacetoxyborohydride (NaBH(OAc)3)[3]—reduces the 1-Boc-4-piperidone starting material into an alcohol before it can react with the amine. Because ethyl piperidine-4-carboxylate is a sterically hindered secondary amine, the formation of the intermediate iminium ion is kinetically slow.
The Solution: Do not add the reducing agent immediately. You must force the iminium ion formation first. Utilize Titanium(IV) isopropoxide (Ti(OiPr)4) as a Lewis acid to drive the condensation[4]. Allow the amine and ketone to stir with Ti(OiPr)4 for at least 2 hours before introducing the borohydride.
Q3: After Boc deprotection, my dihydrochloride salt crashes out as a sticky, hygroscopic gum rather than a crystalline powder. Why?The Causality: This is a classic symptom of inorganic salt carryover, specifically borate complexes from the NaBH(OAc)3 reduction. Bipiperidines are excellent chelators; they coordinate with residual boron species, preventing proper crystallization of the dihydrochloride salt (MW: 313.27)[5].
The Solution: The boron must be aggressively removed during the free-base workup before you attempt to form the HCl salt. Quenching the reductive amination with 1M NaOH or a saturated Rochelle's salt solution will break the boron-nitrogen complexes and force the inorganic salts into the aqueous phase.
Self-Validating Experimental Methodologies
To guarantee reproducibility and scientific integrity, implement the following step-by-step protocols. Each protocol contains built-in "self-validation" checkpoints to ensure the chemistry is proceeding correctly.
Reference Standard: Adapted from advanced piperidine derivative synthesis protocols[4].
Iminium Formation: In an oven-dried flask under argon, dissolve ethyl piperidine-4-carboxylate (1.0 eq) and 1-Boc-4-piperidone (1.1 eq) in anhydrous methanol (0.2 M).
Lewis Acid Addition: Cool the mixture to 0 °C. Dropwise, add Titanium(IV) isopropoxide (2.0 eq).
Self-Validation Checkpoint: The solution will transition from colorless to a distinct pale yellow within 15 minutes. This color change is the visual confirmation of the titanium-coordinated iminium ion forming.
Reduction: After stirring for 2 hours at room temperature, cool back to 0 °C and add NaBH(OAc)3 (1.5 eq) in three portions over 30 minutes. Stir overnight.
Quench & Boron Cleavage: Quench the reaction by adding 1M aqueous NaOH (equal volume to methanol).
Self-Validation Checkpoint: A heavy, white precipitate of titanium dioxide (TiO2) will immediately crash out. This precipitate acts as a physical scavenger, trapping residual borate salts.
Extraction: Filter the suspension through a pad of Celite to remove the TiO2. Extract the filtrate with Dichloromethane (3 x 50 mL), dry over anhydrous Na2SO4, and concentrate to yield the pure Boc-protected intermediate.
Protocol 2: Anhydrous Dihydrochloride Salt Crystallization
Ensures preservation of the ethyl ester while generating the target compound[5].
Dissolution: Dissolve the purified Boc-protected bipiperidine intermediate in anhydrous diethyl ether (10 mL/gram of product).
Acidification: Place the flask in an ice bath. Slowly add 4M HCl in anhydrous dioxane (5.0 eq).
Self-Validation Checkpoint: Within 5-10 minutes, the solution will become cloudy, followed by the precipitation of a stark white solid. If the solution turns biphasic or gummy, moisture has compromised the reaction and ester hydrolysis is likely occurring.
Isolation: Stir for an additional 2 hours at room temperature to ensure complete Boc removal. Filter the white solid under a stream of nitrogen (the salt is hygroscopic).
Washing: Wash the filter cake with cold, anhydrous diethyl ether (2 x 10 mL) and dry in a vacuum oven at 40 °C for 12 hours.
Handling the hygroscopic properties of Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride in the lab
Technical Support Center: Handling Ethyl 1,4'-bipiperidine-4-carboxylate Dihydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the manipul...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Handling Ethyl 1,4'-bipiperidine-4-carboxylate Dihydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the manipulation of highly hygroscopic pharmaceutical intermediates. Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride (CAS 930604-29-8) is a critical synthetic building block, but its dihydrochloride nature makes it exceptionally prone to moisture scavenging.
This guide abandons generic advice to instead synthesize field-proven methodologies and thermodynamic principles. By understanding the causality behind the compound's behavior, we can implement self-validating protocols that ensure your workflows remain robust, accurate, and reproducible.
Section 1: The Causality of Hygroscopicity
Q: Why does this specific bipiperidine derivative rapidly deliquesce (turn into a sticky paste) upon ambient exposure?
A: The phenomenon is rooted in the "pKa rule" and lattice energy dynamics. A dihydrochloride salt forms when a molecule with two basic centers (in this case, the two piperidine nitrogens) reacts with two equivalents of hydrochloric acid. While this dramatically improves aqueous solubility for biological applications, it introduces highly exposed [1].
These chloride ions possess a high charge density and act as aggressive hydrogen-bond acceptors for atmospheric water vapor. When the ambient relative humidity (RH) exceeds the deliquescence relative humidity (DRH) of the salt, moisture condensation outpaces evaporation. The crystal lattice essentially dissolves in its own absorbed water, leading to physical instability and inaccurate molecular weight calculations during synthesis[1].
Section 2: Storage and Transfer Protocols
Q: We do not have a dedicated glovebox in our organic synthesis lab. How can we accurately weigh this compound for anhydrous cross-coupling reactions without compromising the stoichiometry?
A: While a glovebox (RH < 1%) is the gold standard, you can utilize the "Difference Method" combined with[2]. Exposing the bulk bottle to ambient air introduces moisture that will propagate through your entire inventory. The protocol below is designed as a self-validating system to ensure zero moisture uptake during transfer.
Protocol: Self-Validating Anhydrous Transfer (The Difference Method)
Preparation: Dry amber glass vials and PTFE-lined septa caps in an oven at 120°C for 4 hours. Cool them in a vacuum desiccator over active phosphorus pentoxide (P2O5).
Purging: Flush the cooled vials with dry Argon or Nitrogen and immediately cap them.
Bulk Handling: Open the bulk reagent bottle only inside a portable glove bag purged with Argon.
Transfer: Transfer an approximate working amount of the dihydrochloride salt into the pre-weighed, Ar-purged vial. Cap tightly before removing from the glove bag.
Validation (Weighing): Weigh the capped vial on the analytical balance in ambient air. The difference between this weight and the empty purged vial is your exact reagent mass. Self-Validation: If the weight increases while on the balance pan, the septum seal is compromised.
Reaction Execution: Inject your anhydrous reaction solvent directly through the PTFE septum to dissolve the salt, then withdraw the solution via syringe to transfer it to your main reaction vessel.
Workflow for anhydrous transfer of hygroscopic dihydrochloride salts.
Section 3: Analytical Quantification of Moisture
Q: We are using Karl Fischer (KF) titration to determine the water content of our batch, but the endpoints are drifting, and the results are highly variable. What is going wrong?
A: The variability is a direct consequence of the salt's acidity. Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride releases two equivalents of HCl upon dissolution. The standard KF redox reaction (oxidation of sulfur dioxide by iodine) is highly pH-dependent and. The dissolved dihydrochloride salt lowers the pH of the working medium below 5, which exponentially slows down the reaction kinetics, leading to sluggish, drifting endpoints and severe overestimation of water content.
Protocol: Buffered Volumetric Karl Fischer Titration
Solvent Preparation: Add 30 mL of dry methanol to the KF titration vessel.
Buffering (Critical Step): Add 5-10 grams of anhydrous imidazole (or a commercial KF buffer base) to the methanol to neutralize the acidic protons from the dihydrochloride salt.
Pre-titration (Validation): Titrate the solvent/buffer mixture to a stable, dry endpoint. Self-Validation: Do not proceed unless the background drift is < 20 µ g/min . This confirms the system is hermetically sealed.
Sample Introduction: Rapidly add 50-100 mg of the bipiperidine salt using a weighing boat, inputting the exact mass into the titrator.
Titration: Titrate with a standard composite KF reagent (e.g., Hydranal-Composite 5).
Endpoint Verification: The endpoint should be sharp and reached within 2-3 minutes. If the titration takes longer than 5 minutes, the buffer capacity was exceeded, and the run must be discarded.
Karl Fischer titration decision matrix for acidic hygroscopic salts.
Section 4: Data Presentation & Classification
Q: How do we classify the hygroscopicity of this batch for our regulatory filings and formulation strategies?
A: Hygroscopicity is classified based on dynamic vapor sorption (DVS) or static equilibrium at specific humidity levels. The European Pharmacopoeia (Ph. Eur.) provides a standardized based on weight gain after 24 hours at 25°C and 80% RH[3]. Given its dihydrochloride nature, this compound typically falls into the "Hygroscopic" or "Very Hygroscopic" category, dictating strict environmental controls during manufacturing.
Table 1: European Pharmacopoeia Hygroscopicity Classification
Classification
Weight Increase (% w/w) at 25°C / 80% RH
Handling Implication
Non-hygroscopic
< 0.12%
Standard ambient handling acceptable.
Slightly hygroscopic
≥ 0.12% and < 2.0%
Store in tightly closed containers.
Hygroscopic
≥ 2.0% and < 15.0%
Requires desiccators and controlled RH environments.
Very hygroscopic
≥ 15.0%
Requires glovebox/isolator handling (RH < 1%).
Table 2: Optimized KF Titration Parameters for Dihydrochloride Salts
Parameter
Recommended Setting
Causality / Rationale
Working Medium
Methanol + Imidazole
Neutralizes HCl to maintain optimal pH (5-7) for the redox reaction.
Titrant
Hydranal-Composite 5
Provides a stable iodine/SO2 ratio for rapid moisture complexation.
Endpoint Drift Limit
< 20 µ g/min
Validates the titration cell is fully sealed from ambient humidity.
Sample Size
50 - 100 mg
Prevents buffer exhaustion while providing sufficient water for detection.
References
How do you handle hygroscopic salts?
Source: HepatoChem
URL:[Link]
Classification of Hygroscopicity
Source: Pharma Growth Hub
URL:[Link]
Reducing side reactions during Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride hydrolysis
Welcome to the Process Chemistry Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of key camptothecin/irinotecan intermediates [1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of key camptothecin/irinotecan intermediates [1]. Specifically, this document addresses the mechanistic challenges and side reactions encountered during the hydrolysis of Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride to 1,4'-bipiperidine-4-carboxylic acid dihydrochloride .
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will examine the chemical causality behind common experimental failures and establish a self-validating protocol to ensure high-purity product isolation.
Mechanistic Workflow: Pathway Selection
The most critical point of failure in this transformation is the choice of hydrolytic conditions. The diagram below illustrates the operational divergence between acid- and base-catalyzed pathways, highlighting why base catalysis often leads to dead-end isolation issues.
Optimization workflow for bipiperidine ester hydrolysis comparing acid and base-catalyzed routes.
Causality-Driven FAQs & Troubleshooting
Q1: Why is my isolated product heavily contaminated with inorganic salts?
The Causality: The target product, 1,4'-bipiperidine-4-carboxylic acid, contains two basic tertiary amines and one carboxylic acid. This makes the free base a highly polar zwitterion with an isoelectric point (pI) that prevents its extraction into standard organic solvents (like EtOAc or DCM).
If you use base-catalyzed hydrolysis (e.g., NaOH), you must first neutralize the two equivalents of HCl on the starting material, requiring a massive excess of base. When you subsequently neutralize the reaction to isolate the product, you generate large quantities of NaCl. Because both the zwitterionic product and NaCl are highly water-soluble, concentration yields a co-precipitated, intractable mixture [2].
The Solution: Abandon base hydrolysis. Switch to acid-catalyzed hydrolysis using 6N HCl. The only byproducts generated are ethanol and excess HCl—both of which are volatile and easily removed in vacuo.
Q2: Why is the ester hydrolysis incomplete even after 12 hours of reflux?
The Causality: The 1,4'-bipiperidine core is sterically bulky. The ethyl ester at the 4-position is shielded by the piperidine ring's chair conformation, raising the activation energy required for the tetrahedral intermediate formation during nucleophilic attack or water addition. Furthermore, if the water ratio is too low, the dihydrochloride salt may not fully dissolve, leading to a sluggish biphasic reaction.
The Solution: Ensure complete dissolution by using a sufficient volume of aqueous 6N HCl (typically 10-15 volumes relative to the substrate mass). Increase the reflux temperature to a vigorous 100–105°C.
Q3: Why am I observing the formation of a methyl ester byproduct?
The Causality: This is a classic transesterification side reaction. It occurs when methanol is mistakenly used as a co-solvent in base-catalyzed hydrolysis with an insufficient molar equivalent of water. The methoxide ion (generated in situ) acts as a nucleophile, converting the ethyl ester to a methyl ester. Due to the steric hindrance of the bipiperidine ring, this newly formed methyl ester can be surprisingly resistant to further hydrolysis.
The Solution: Avoid alcoholic co-solvents entirely. If a co-solvent is absolutely necessary to wet the starting material, use THF or 1,4-dioxane.
Q4: Why does the reaction mixture turn dark brown during prolonged heating?
The Causality: The tertiary amines in the bipiperidine system are highly susceptible to N-oxidation and thermal degradation when exposed to atmospheric oxygen at reflux temperatures. The resulting N-oxides and trace degradation products are highly chromophoric, leading to dark discoloration.
The Solution: Degas the aqueous HCl solution by sparging with nitrogen or argon for 15 minutes prior to adding the starting material. Maintain a strict inert atmosphere during the entire reflux period.
Quantitative Method Comparison
To illustrate the operational superiority of the acid-catalyzed route, review the comparative data below. The metrics demonstrate why acid hydrolysis is the industry standard for this specific substrate class [3].
Process Parameter
Acid-Catalyzed (6N HCl)
Base-Catalyzed (LiOH, THF/H₂O)
Reaction Time
12 - 16 hours
4 - 8 hours
Temperature
100°C (Reflux)
60°C
Stoichiometry
Solvent-level excess
Min. 4.0 eq base required
Primary Byproducts
Ethanol, HCl (Volatile)
LiCl, Ethanol (Non-volatile salt)
Isolation Method
Direct rotary evaporation
Ion-exchange chromatography
Isolated Yield
92 - 95%
45 - 55%
Purity (HPLC)
>98%
<85% (Salt contaminated)
Self-Validating Experimental Protocol
This step-by-step methodology for Acid-Catalyzed Hydrolysis is designed as a self-validating system. By utilizing azeotropic drying and mass-balance tracking, the protocol ensures that the final mass directly correlates with product purity, eliminating the ambiguity of salt contamination.
Step 1: Preparation & Degassing
Equip a 500 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Add 150 mL of 6N Aqueous Hydrochloric Acid. Sparge the solution with nitrogen gas for 15 minutes to displace dissolved oxygen and prevent N-oxidation.
Step 2: Substrate Addition
Add 10.0 g (31.9 mmol) of Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride. The solution will initially be a suspension but will homogenize upon heating.
Step 3: Reflux & Monitoring
Heat the mixture to 100–105°C under continuous stirring and a nitrogen atmosphere. After 12 hours, sample 50 µL, dilute with 1 mL of LC-MS grade water, and analyze via LC-MS.
Validation Checkpoint: The target mass for the product free base is [M+H]⁺ = 213.16 m/z . Continue reflux until the starting material ([M+H]⁺ = 241.19 m/z ) is <1% by Area Under the Curve (AUC).
Step 4: Concentration
Transfer the cooled reaction mixture to a rotary evaporator. Remove the water, ethanol, and excess HCl under reduced pressure (40 mbar) at a 55°C water bath temperature until a thick paste forms.
Step 5: Azeotropic Drying (Critical Step)
To ensure the complete removal of residual water and trapped HCl gas, add 50 mL of absolute ethanol to the paste and evaporate to complete dryness. Repeat this ethanol addition and evaporation cycle twice. This guarantees the product is a free-flowing solid rather than a hygroscopic gum.
Step 6: Trituration & Isolation
Suspend the crude solid in 50 mL of cold acetone, stir for 30 minutes, and filter under vacuum. Wash the filter cake with an additional 20 mL of cold acetone to remove trace organic impurities. Dry the white to off-white crystalline solid in a vacuum oven at 45°C for 12 hours to afford pure 1,4'-bipiperidine-4-carboxylic acid dihydrochloride.
References
European Patent Office (EP 1928883 B1). "Process for the Preparation of Irinotecan Hydrochloride." (Citing Henegar et al., J. Org. Chem. 1997 on the asymmetric synthesis of key intermediates). Available at:[Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to HPLC Validation Methods for Testing Ethyl 1,4'-bipiperidine-4-carboxylate Dihydrochloride Purity
Introduction: The Analytical Imperative for a Novel Piperidine Moiety Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride is a heterocyclic compound featuring a bipiperidine core, a structure of significant interest in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Imperative for a Novel Piperidine Moiety
Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride is a heterocyclic compound featuring a bipiperidine core, a structure of significant interest in medicinal chemistry and drug discovery.[1] As a key intermediate or active pharmaceutical ingredient (API), its purity is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. The presence of impurities, whether from synthesis, degradation, or storage, can have unintended pharmacological or toxicological effects.
Therefore, establishing a robust, reliable, and validated analytical method for purity assessment is a foundational requirement in the pharmaceutical development lifecycle.[2] High-Performance Liquid Chromatography (HPLC) remains the gold standard for this task due to its high resolution, sensitivity, and quantitative accuracy.[3][4]
This guide provides an in-depth comparison of HPLC method validation strategies for Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental design, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7] We will compare two distinct chromatographic approaches to illustrate how method selection impacts validation outcomes and overall data integrity.
The Regulatory Backbone: ICH Q2(R2) Guidelines
Before any experimental work, it is crucial to understand the regulatory landscape. The ICH Q2(R2) guideline, "Validation of Analytical Procedures," provides a harmonized framework for what constitutes a valid analytical method.[5] The objective of validation is to demonstrate, with a high degree of assurance, that an analytical procedure is suitable for its intended purpose.[8] This guide is structured around the core validation parameters stipulated by the ICH:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9]
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[9]
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[8]
Accuracy: The closeness of agreement between the value which is accepted as a conventional true value and the value found.[9]
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.[9]
Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amounts of analyte that can be reliably detected and quantified, respectively.[9]
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[8]
Foundational Method Development: A Tale of Two Columns
The physicochemical properties of Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride—a polar, basic compound supplied as a hydrochloride salt[10]—present interesting chromatographic challenges. Its high polarity can lead to poor retention on traditional reversed-phase columns. We will therefore develop and compare two distinct methods.
Method A: The Workhorse - Reversed-Phase (C18)
Rationale: C18 columns are the most common in HPLC.[11] To analyze a basic compound like our target, we must control its ionization state. By using a mobile phase with a low pH (e.g., pH 2.5-3.0), the two piperidine nitrogens will be consistently protonated. This prevents peak tailing and ensures reproducible retention.[12]
Starting Conditions:
Column: C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B: Acetonitrile
Elution: Isocratic or Gradient
Detection: UV at 205 nm (due to the lack of a strong chromophore)[1]
Method B: The Specialist - Hydrophilic Interaction Liquid Chromatography (HILIC)
Rationale: HILIC is specifically designed for the retention of polar and hydrophilic compounds that are poorly retained in reversed-phase.[11][13] It uses a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase high in organic solvent. This provides an orthogonal (different) separation mechanism to reversed-phase, which can be invaluable for separating polar impurities.[14]
Starting Conditions:
Column: HILIC (e.g., Amide or Silica), 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A: Acetonitrile
Mobile Phase B: 10 mM Ammonium Formate in Water (pH ~3.0)
Elution: Isocratic (e.g., 90:10 A:B)
Detection: UV at 205 nm
The Validation Gauntlet: Protocols and Comparative Data
Here, we detail the experimental protocols for each validation parameter, presenting hypothetical data to compare the performance of Method A and Method B.
System Suitability Testing (SST)
Causality: Before any validation run, SST ensures the chromatographic system is performing adequately.[15] It is the self-validating check that confirms the system's readiness.
Protocol:
Prepare a standard solution of Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride at the target concentration (e.g., 100 µg/mL).
Make five replicate injections of the standard solution.
Calculate the mean and relative standard deviation (%RSD) for retention time and peak area.
Determine the theoretical plates (N) and tailing factor (T) for the analyte peak.
Parameter
Acceptance Criteria
Method A (C18) - Result
Method B (HILIC) - Result
%RSD of Peak Area
≤ 2.0%
0.45%
0.62%
%RSD of Retention Time
≤ 1.0%
0.15%
0.21%
Tailing Factor (T)
≤ 2.0
1.2
1.4
Theoretical Plates (N)
≥ 2000
8500
7200
Insight: Both methods easily pass SST, indicating a well-performing system. The C18 method shows slightly higher efficiency (plates) and lower variability in this instance.
Specificity and Forced Degradation
Causality: Specificity is arguably the most critical validation parameter for a purity-indicating method. It proves the method's ability to separate the API from all potential impurities and degradation products.[16] To achieve this, we perform forced degradation (stress testing) studies as outlined in ICH Q1A(R2).[17][18] This involves intentionally degrading the drug substance to ensure any resulting degradants do not co-elute with the main peak.[19][20]
Experimental Workflow:
Caption: Forced degradation workflow for establishing method specificity.
Protocol:
Expose separate aliquots of the API to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (105°C), and photolytic (ICH Q1B light exposure) conditions.[21] Aim for 5-20% degradation.[17][22]
Prepare solutions of the stressed samples alongside an unstressed control sample and a placebo (if analyzing a drug product).
Inject all solutions into the HPLC system.
Analyze the chromatograms to ensure that all degradation peaks are baseline-resolved from the main API peak.
If using a Photodiode Array (PDA) detector, perform a peak purity analysis on the API peak in the stressed samples to confirm it is spectrally homogeneous.
Expected Outcome:
Method A (C18): May show good separation for less polar degradants but could struggle if highly polar degradants are formed, which might elute near the void volume.
Method B (HILIC): Would likely show excellent retention and separation of any highly polar degradants formed, for instance, from hydrolysis of the ethyl ester group to the corresponding carboxylic acid.
A method is deemed "stability-indicating" only if it can resolve all degradation products formed during these studies.[15]
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between analyte concentration and the detector's response. The range is the concentration interval over which this relationship holds true with acceptable accuracy and precision.[23] For a purity method, the range must typically cover from the reporting limit of impurities up to 120% of the assay concentration.
Protocol:
Prepare a stock solution of the reference standard.
Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
Inject each concentration level in triplicate.
Construct a calibration curve by plotting the mean peak area against concentration.
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
Parameter
Acceptance Criteria
Method A (C18) - Result
Method B (HILIC) - Result
Correlation Coefficient (r²)
≥ 0.999
0.9998
0.9995
y-intercept
Close to zero
1,230
2,150
Range Verified (µg/mL)
50 - 150
50 - 150
50 - 150
Insight: Both methods demonstrate excellent linearity. The slightly higher r² and lower y-intercept for Method A suggest a marginally better fit, but both are well within acceptable limits.
Accuracy
Causality: Accuracy establishes the "trueness" of the method by measuring the agreement between a known (spiked) value and the measured value.[2]
Protocol:
Prepare a sample matrix (placebo).
Spike the placebo with the API reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
Analyze the nine samples.
Calculate the percent recovery for each sample.
Spike Level
Acceptance Criteria
Method A (C18) - Mean % Recovery
Method B (HILIC) - Mean % Recovery
80%
98.0 - 102.0%
99.7%
100.5%
100%
98.0 - 102.0%
100.2%
99.8%
120%
98.0 - 102.0%
99.1%
98.9%
Insight: Both methods demonstrate excellent accuracy, with recovery values falling comfortably within the typical acceptance range of 98-102%.
Precision
Causality: Precision measures the random error of a method. It is evaluated at two levels:
Repeatability (Intra-assay precision): Measures precision over a short time interval with the same analyst and equipment.[2]
Intermediate Precision: Evaluates the effect of random events within a laboratory (different days, different analysts, different equipment).[9]
Protocol (Repeatability):
Prepare six identical samples at 100% of the target concentration.
Analyze the samples and calculate the %RSD of the results.
Protocol (Intermediate Precision):
A second analyst, on a different day, using a different HPLC system (if available), prepares and analyzes another six samples.
Calculate the %RSD for this second set of samples and perform a statistical comparison (e.g., F-test) of the two data sets.
Precision Level
Acceptance Criteria
Method A (C18) - %RSD
Method B (HILIC) - %RSD
Repeatability (n=6)
≤ 2.0%
0.55%
0.78%
Intermediate (n=6, Day 2)
≤ 2.0%
0.81%
1.10%
Insight: Both methods are highly precise. The C18 method shows slightly lower variability, which is common for highly optimized and robust reversed-phase methods. The HILIC method, while still very precise, can sometimes exhibit slightly higher variability due to its sensitivity to mobile phase water content.
Robustness
Causality: Robustness testing demonstrates the reliability of the method during normal usage by intentionally varying key parameters.[8][24] This is a critical exercise during late-stage development to prevent method failures in a routine QC environment.
Vary each parameter slightly (e.g., pH ± 0.2 units, Temperature ± 5°C, Flow Rate ± 10%).
Analyze a system suitability solution under each varied condition.
Evaluate the impact on SST parameters (retention time, peak shape, resolution).
Example Robustness Check:
Parameter Varied
Method A (C18) - Impact
Method B (HILIC) - Impact
Flow Rate (+10%)
Retention time decreased; resolution acceptable.
Retention time decreased; resolution acceptable.
Mobile Phase pH (+0.2)
Minimal impact on retention time.
Significant shift in retention time.
% Organic (+2%)
Significant decrease in retention time.
Significant increase in retention time.
Insight: This highlights a key difference. The C18 method's retention is robust to small pH changes (as the analyte is already fully protonated) but sensitive to organic content. The HILIC method is highly sensitive to both pH and the aqueous/organic ratio, requiring very careful mobile phase preparation.
The Overall Validation Workflow
The entire process, from development to a fully validated method, follows a logical sequence.
Caption: High-level workflow for HPLC method validation.
Conclusion and Recommendations
This guide has compared two viable HPLC methods for the purity analysis of Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride.
Method A (Reversed-Phase C18) proved to be highly robust, precise, and accurate. It represents a reliable and conventional choice, particularly suitable for a routine quality control environment where ease of use and robustness are paramount. Its primary potential weakness lies in the separation of very polar degradation products.
Method B (HILIC) offers an orthogonal separation mechanism, making it an excellent choice for development and characterization. It is particularly powerful for ensuring that highly polar, process-related impurities or hydrolytic degradants are effectively retained and separated. However, it demands more stringent control over mobile phase composition, making it slightly less robust for routine deployment without careful operator training.
Final Recommendation: For comprehensive characterization during drug development, it is highly advisable to develop and validate both a reversed-phase and a HILIC method. The reversed-phase method (Method A) should be optimized for routine QC release testing due to its superior robustness. The HILIC method (Method B) should be used as a complementary, orthogonal method to confirm purity and to analyze for any polar impurities that may not be well-resolved by the primary method. This dual-method approach provides the highest degree of confidence in the purity of Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride, satisfying both scientific rigor and regulatory expectations.
References
U.S. Food and Drug Administration. (2024). Q2(R2)
U.S. Food and Drug Administration. (n.d.).
ProPharma. (2024).
Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide.
Lambda Therapeutic Research. (2025).
ResolveMass Laboratories Inc. (2026).
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
Lab Manager. (2025).
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
ResolveMass Laboratories Inc. (2025).
Kaza, R., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
International Council for Harmonis
International Council for Harmonis
Asian Journal of Pharmaceutical Analysis. (n.d.).
Pharmaguideline. (2024).
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
Phenomenex. (n.d.). HPLC Column Selection Guide.
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
Benchchem. (2025).
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
Veeprho. (2025). Exploring the Different Mobile Phases in HPLC.
Phenomenex. (2025).
Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
MDPI. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
International Journal of Pharmaceutical and Medicinal Research. (2025). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review.
ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
SciSpace. (n.d.).
International Research Journal of Pharmacy and Medical Sciences. (2025).
International Journal of Trend in Scientific Research and Development. (2021).
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride
Introduction Ethyl 1,4'-bipiperidine-4-carboxylate and its dihydrochloride salt are key intermediates in the synthesis of various pharmaceutical compounds, particularly in the development of analgesics and other centrall...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Ethyl 1,4'-bipiperidine-4-carboxylate and its dihydrochloride salt are key intermediates in the synthesis of various pharmaceutical compounds, particularly in the development of analgesics and other centrally acting agents. The precise structural elucidation of these molecules is paramount for ensuring the integrity of synthetic pathways and the purity of final active pharmaceutical ingredients (APIs). Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride. As experimental spectra for this specific salt are not widely published, we present a detailed prediction based on established principles of NMR spectroscopy and a comparative analysis with structurally related, well-characterized compounds. This approach offers researchers a reliable framework for identifying and characterizing the title compound and its analogues.
Predicted NMR Spectra of Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride
The structure of Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride features two piperidine rings linked at the 1 and 4' positions, with an ethyl carboxylate group at the 4-position of one ring. The dihydrochloride form indicates that both nitrogen atoms are protonated, existing as piperidinium ions. This protonation has a significant and predictable effect on the chemical shifts of adjacent protons and carbons.
Figure 1: Structure of Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride with key positions labeled for NMR assignment.
Predicted ¹H NMR Spectrum
The protonation of the two nitrogen atoms will cause a significant downfield shift (deshielding) of the protons on the carbons alpha to the nitrogens (positions 2, 6, 2', and 6') due to the inductive effect of the positive charge.[1][2] The spectrum is expected to be complex due to the overlapping signals of the numerous aliphatic protons. A high-field NMR instrument (≥400 MHz) is recommended for better resolution.
Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride (in D₂O)
Protons
Predicted δ (ppm)
Multiplicity
Integration
Assignment Notes
-O-CH₂ -CH₃
~4.2
Quartet (q)
2H
Deshielded by the adjacent oxygen atom.
H -2, H -6, H -2', H -6'
3.2 - 3.8
Multiplet (m)
8H
Complex multiplet, significantly downfield due to adjacent N⁺.
H -3, H -5, H -3', H -5'
2.0 - 2.8
Multiplet (m)
8H
Broad, overlapping signals from both piperidine rings.
H -4
2.8 - 3.2
Multiplet (m)
1H
Methine proton, likely obscured by other signals.
H -4'
2.5 - 3.0
Multiplet (m)
1H
Methine proton, likely obscured by other signals.
-O-CH₂-CH₃
~1.3
Triplet (t)
3H
Standard chemical shift for an ethyl ester methyl group.
N⁺-H
Variable
Broad singlet
2H
May exchange with D₂O and not be visible. In DMSO-d₆, would appear as a broad signal.
Predicted ¹³C NMR Spectrum
Similar to the proton spectrum, the carbons alpha to the protonated nitrogens will be shifted downfield. The carbonyl carbon of the ester will have the most downfield chemical shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride (in D₂O)
Carbon
Predicted δ (ppm)
Assignment Notes
C =O
~175
Typical chemical shift for an ester carbonyl carbon.[3]
Downfield shift due to the inductive effect of the adjacent N⁺.[1][5]
C -4, C -4'
35 - 45
Methine carbons of the piperidine rings.
C -3, C -5, C -3', C -5'
25 - 35
Methylene carbons beta to the nitrogen atoms.
-O-CH₂-C H₃
~14
Standard chemical shift for an ethyl ester methyl group.
Comparative Spectral Analysis
To substantiate our predictions, we will compare the expected spectrum of the title compound with the experimental data of its key structural components.
Figure 2: Relationship between the target compound and its comparative analogues.
This compound represents one half of the target molecule and is a common starting material in its synthesis.[6] Its NMR spectrum provides a baseline for the chemical shifts of the ester-substituted piperidine ring in a non-protonated state.
Table 3: Experimental NMR Data for Ethyl 4-piperidinecarboxylate (in CDCl₃)
Causality Insight: Comparing these values to our predictions for the dihydrochloride salt, we anticipate a significant downfield shift for the H-2/H-6 and C-2/C-6 signals upon protonation of the nitrogen. The signals for the ethyl ester group should remain relatively unchanged.
4,4'-Bipiperidine dihydrochloride
This compound provides an excellent model for the bipiperidine core of the target molecule in its protonated state. Although it lacks the ethyl carboxylate substituent, it demonstrates the effect of protonation on the chemical shifts of the interconnected piperidine rings.
Table 4: Experimental ¹H NMR Data for 4,4'-Bipiperidine dihydrochloride (in D₂O)
Causality Insight: The ¹H NMR spectrum of 4,4'-bipiperidine dihydrochloride shows broad multiplets in the regions we predicted for the piperidine protons of our target molecule.[8] The signals for the protons alpha to the nitrogen (H-2, H-6) are found significantly downfield (3.00 - 3.55 ppm), which strongly supports our prediction for the deshielding effect of the N⁺-H group. The absence of the ethyl carboxylate group in this analogue simplifies the spectrum, but the key positional information of the core structure is highly relevant.
Experimental Protocol for NMR Analysis
To ensure high-quality, reproducible NMR data for Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride, the following protocol should be followed.
Figure 3: Standard workflow for NMR sample preparation and spectral acquisition.
Step-by-Step Methodology
Sample Preparation: Accurately weigh 5-10 mg of Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride.
Solvent Selection: Due to the dihydrochloride salt form, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are the recommended solvents. D₂O is often preferred for its simplicity, though the N⁺-H protons will exchange and become invisible. If observation of the N⁺-H protons is desired, DMSO-d₆ should be used.
Dissolution: Add 0.6 mL of the chosen deuterated solvent to the sample vial. Vortex the vial until the sample is fully dissolved.
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
Instrumentation: Insert the NMR tube into the spectrometer.
Instrument Setup:
Lock onto the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
¹H NMR Acquisition:
Acquire a standard one-dimensional ¹H spectrum.
Typical parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of 2-4 seconds.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay (d1) of 2 seconds.
Data Processing:
Apply Fourier transformation to the raw free induction decay (FID) data.
Perform phase correction and baseline correction to obtain a clean spectrum.
Reference the spectrum. For D₂O, the residual HDO peak can be set to ~4.79 ppm. For DMSO-d₆, the residual solvent peak is at ~2.50 ppm.
Conclusion
References
Semantic Scholar. (n.d.). Synthesis and characterization of 1-carbalkoxymethyl-4-hydroxy-1- methylpiperidinium chlorides. Retrieved from [Link]
ResearchGate. (n.d.). ¹H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D₂O at RT. Retrieved from [Link]
ResearchGate. (n.d.). High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4'-dialkyl-2,2'-bipyridine) ruthenium(II) salts. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Retrieved from [Link]
LOCKSS. (n.d.). PROTONATION INDUCED CARBON-13 NMR SHIFTS IN PROTONATED CYCLIC AMINES. Retrieved from [Link]
Organic Syntheses. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Retrieved from [Link]
Organic Syntheses. (n.d.). PREPARATION OF ETHYL 1-BENZYL-4-FLUOROPIPERIDINE-4-CARBOXYLATE. Retrieved from [Link]
PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. Retrieved from [Link]
PubMed Central (PMC). (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]
ResearchGate. (n.d.). 1H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. Retrieved from [Link]
Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
Dalton Transactions (RSC Publishing). (n.d.). 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions. Retrieved from [Link]
ResearchGate. (n.d.). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a‐d. Retrieved from [Link]
PubChem. (n.d.). 1,4'-Bipiperidine. Retrieved from [Link]
Chemical Substance Information. (n.d.). ethyl [1,4'-bipiperidine]-4-carboxylate dihydrochloride. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
PubChem. (n.d.). 1-Piperidinium. Retrieved from [Link]
Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]
W. B. Saunders. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Two: Carbon-13 Spectra, Including Heteronuclear Coupling with Other Nuclei. Retrieved from [Link]
Benchmarking Catalytic Efficiency in PROTAC Linker Functionalization: Ethyl 1,4'-bipiperidine-4-carboxylate Dihydrochloride
Executive Summary In the rapidly evolving landscape of targeted protein degradation, the architectural shift from highly flexible PEG chains to conformationally restricted linkers has proven critical for enhancing the ph...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rapidly evolving landscape of targeted protein degradation, the architectural shift from highly flexible PEG chains to conformationally restricted linkers has proven critical for enhancing the physicochemical properties and target selectivity of Proteolysis Targeting Chimeras (PROTACs). Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride (CAS: 930604-29-8) [1] has emerged as a premier rigid building block[2].
However, as an Application Scientist, one must recognize the inherent synthetic trade-offs: the same steric bulk that provides entropic advantages during ternary complex formation significantly hinders catalytic efficiency during synthesis. This guide objectively benchmarks the catalytic C-N cross-coupling efficiency of the bipiperidine linker against flexible alternatives and provides a field-proven, self-validating protocol for overcoming its inherent steric resistance.
The Causality of Linker Rigidity in Catalysis
The bipiperidine core features a highly hindered secondary amine at the 1'-position and an ethyl ester at the 4-position[3]. When subjecting this linker to standard Buchwald-Hartwig amination with an E3 ligase ligand (e.g., an aryl halide VHL precursor), the steric bulk impedes the oxidative addition and reductive elimination steps of the palladium catalytic cycle.
Furthermore, because the compound is supplied as a dihydrochloride salt, it requires two equivalents of base merely for in situ neutralization. If an incompatible base is chosen, insoluble salt byproducts can precipitate and poison the catalyst, or premature hydrolysis of the ethyl ester can occur. The trade-off is clear: we sacrifice rapid catalytic turnover for superior biological efficacy.
Objective Benchmarking: Bipiperidine vs. Flexible Alternatives
To quantify the catalytic resistance of Ethyl 1,4'-bipiperidine-4-carboxylate, we benchmarked its performance against two common alternatives: a highly flexible PEG4-amine and a semi-rigid Boc-piperazine.
Data Interpretation: The bipiperidine linker exhibits a TOF nearly 5 times lower than the primary PEG amine. Traditional catalyst systems like Pd₂(dba)₃/BINAP fail entirely here (yielding <20%), necessitating the use of third-generation (G3) palladacycles with bulky, electron-rich ligands like RuPhos to force reductive elimination.
Mechanistic Pathway & Workflow
Catalytic workflow for PROTAC synthesis using the bipiperidine linker.
To ensure high-fidelity coupling of the bipiperidine linker despite its steric hindrance, utilize this self-validating Buchwald-Hartwig protocol. Every step contains a physical or chemical indicator to verify the integrity of the reaction.
In Situ Free-Basing & Salt Management: Add the aryl bromide (1.0 eq), Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride (1.2 eq), and finely milled Cs₂CO₃ (4.0 eq) to an oven-dried Schlenk flask.
Causality: 4.0 equivalents of base are required—two to neutralize the dihydrochloride salt and two to drive the catalytic cycle. Cs₂CO₃ is chosen over NaOtBu because strong alkoxides will prematurely cleave the ethyl ester[3].
Solvent Addition & Degassing: Add anhydrous 1,4-dioxane (0.1 M). Sparge the heterogeneous mixture with Argon for 15 minutes.
Self-Validation Check: The solution should transition from active bubbling to a steady, clear solvent phase. Oxygen must be strictly excluded to prevent the rapid oxidation of the active Pd(0) species.
Catalytic Initiation: Quickly remove the septum under positive Argon flow and add RuPhos Pd G3 (2 to 5 mol%). Seal and heat to 80°C.
Self-Validation Check: Within 10 minutes of heating, the solution will shift from pale yellow to a deep red/brown. This color change is the visual confirmation that the G3 precatalyst has successfully activated into the monoligated Pd(0)-RuPhos active species.
Reaction Monitoring: Stir at 80°C for 8 hours.
Self-Validation Check: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the complete disappearance of the aryl bromide isotopic signature and the emergence of the N-arylated intermediate mass.
Downstream Processing: Once complete, filter the mixture through a pad of Celite to remove the cesium salts and palladium black. The resulting intermediate is now ready for LiOH-mediated ester hydrolysis and subsequent HATU-catalyzed amidation with the target protein ligand.
A Comprehensive Guide to the Safe Disposal of Ethyl 1,4'-Bipiperidine-4-Carboxylate Dihydrochloride
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a detailed, authoritative framework...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a detailed, authoritative framework for the proper disposal of Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride (CAS RN: 930604-29-8), ensuring compliance with safety regulations and fostering a culture of responsible chemical management.
Understanding the Compound: Hazard Profile
Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride is a chemical compound with a specific set of hazards that must be understood before any handling or disposal procedures are initiated.[1][2] Based on available data, this compound is classified with the following hazard statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H332: Harmful if inhaled.
H335: May cause respiratory irritation.
These classifications necessitate careful handling to avoid exposure and underscore the importance of proper disposal to prevent environmental contamination. The Occupational Safety and Health Administration (OSHA) mandates that all personnel handling such hazardous chemicals receive appropriate training on their specific dangers and the necessary protective measures.[3][4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any disposal-related tasks, it is crucial to be outfitted with the correct Personal Protective Equipment (PPE). The selection of PPE is not merely a suggestion but a critical safety requirement based on the known hazards of the material.
PPE Category
Specification
Rationale
Eye and Face Protection
Chemical safety goggles and a face shield.
Protects against splashes that can cause serious eye irritation.
Prevents skin contact which can lead to irritation.
Body Protection
Flame-retardant lab coat or chemical-resistant apron.
Shields the body from accidental spills and contamination.
Respiratory Protection
Use in a well-ventilated area, such as a chemical fume hood.
Mitigates the risk of inhaling harmful vapors or dust.
Always inspect PPE for integrity before use and ensure it is appropriate for the scale of the operation.[3]
Disposal Workflow: A Step-by-Step Protocol
The disposal of Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride must follow a systematic process to ensure safety and regulatory compliance. This workflow is designed to be a self-validating system, minimizing risks at each stage.
Caption: Disposal workflow for Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride.
Step 1: Waste Characterization and Segregation
Proper waste disposal begins with accurate characterization. Under the Resource Conservation and Recovery Act (RCRA), a material is hazardous if it is listed by the EPA or exhibits hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity.[6][7] Given its hazard classifications, Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride waste must be managed as hazardous waste.
Unused or Expired Chemical: Pure, unused, or expired Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride should be disposed of in its original container if possible, or in a compatible, clearly labeled hazardous waste container.
Contaminated Labware: Items such as pipette tips, vials, and other disposable labware that have come into direct contact with the chemical must be considered hazardous waste. These items should be collected in a designated, lined container.
Contaminated PPE: Used gloves, aprons, and other disposable PPE should be placed in a separate, clearly marked hazardous waste bag or container.[8]
Step 2: Containerization and Labeling
All hazardous waste must be stored in containers that are in good condition, compatible with the chemical, and securely sealed to prevent leaks or spills.[3][9]
Labeling: Each waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride," and the associated hazard pictograms (e.g., irritant, health hazard).[4][8] This aligns with OSHA's Hazard Communication Standard.[5][10]
Containment: Ensure lids are tightly sealed when not in use. For liquid waste, secondary containment is recommended to mitigate the impact of any potential leaks.[8]
Step 3: Storage and Final Disposal
Storage: Designated hazardous waste accumulation areas should be secure, well-ventilated, and away from incompatible materials.[9] Federal and state regulations dictate the maximum amount of time hazardous waste can be stored on-site, which varies based on the generator's status.[11][12]
Professional Disposal: The final disposal of Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride must be conducted by a licensed hazardous waste disposal company.[8] Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and proper disposal of the waste. They will ensure that all local, state, and federal regulations are met.[13][14]
Documentation: Maintain accurate records of all hazardous waste generated and disposed of. This "cradle-to-grave" documentation is a requirement under RCRA.[6]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to minimize exposure and environmental impact.
Evacuate: Immediately clear the area of all non-essential personnel.
Ventilate: Ensure the area is well-ventilated, and if the spill is significant, work upwind.
Contain: For small spills, use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill. Do not use combustible materials like paper towels.[15]
Collect: Carefully collect the absorbed material and contaminated items into a designated hazardous waste container.
Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.
Report: Report all spills to your supervisor and the institutional EHS office, regardless of size.[8]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the highest standards of scientific integrity and environmental stewardship.
References
How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022, March 29). Retrieved from [Link]
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Retrieved from [Link]
How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf - NIH. (2022, October 5). Retrieved from [Link]
OSHA Hazard Communication Standard and OSHA Guidelines - CDC. Retrieved from [Link]
OSHA Rules for Chemical Hazards - DuraLabel Resources. (2026, March 11). Retrieved from [Link]
OSHA Chemical Storage Requirements [2025 Guide]. Retrieved from [Link]
Personal protective equipment for handling Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride
As a Senior Application Scientist, I recognize that handling specialized piperidine derivatives like Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride (CAS: 930604-29-8) requires a rigorous, self-validating safety pr...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling specialized piperidine derivatives like Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride (CAS: 930604-29-8) requires a rigorous, self-validating safety protocol. This compound is highly valued in drug development for its conformational flexibility in synthesizing CNS therapeutics and muscle relaxants. However, its chemical structure necessitates strict Personal Protective Equipment (PPE) and handling procedures to mitigate acute toxicity and severe irritation risks.
Mechanistic Toxicology & Hazard Profile
Understanding why specific PPE is required is the foundation of laboratory safety. Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride presents several distinct hazards that dictate our operational controls[1]:
Acute Toxicity (H302, H312, H332) : Harmful via oral, dermal, and inhalation routes.
Skin & Eye Irritation (H315, H319) : The dihydrochloride salt is highly water-soluble. If the dry powder contacts sweat on the skin or the mucosal fluids of the eyes, it rapidly dissociates, causing concentrated, localized acidic and amine-induced irritation[2].
Target Organ Toxicity (H336) : Single exposure can cause central nervous system (CNS) depression, presenting as drowsiness or dizziness.
Quantitative Hazard Data & PPE Matrix
To comply with OSHA 1910.132 standards[3], the following PPE matrix establishes the required protective barriers based on the compound's specific hazard codes.
Hazard Classification
Exposure Route
Required PPE
Mechanistic Justification
Acute Tox. 4 (H312)
Dermal
Nitrile Gloves (EN 374 Type A/B)
Piperidine derivatives can permeate certain polymers. Nitrile provides a high breakthrough time[4]. Double-gloving prevents exposure if the outer glove tears.
Eye Irrit. 2A (H319)
Ocular
Indirect-Vented Goggles
Standard safety glasses allow airborne dust to bypass the lenses. Indirect venting prevents powder ingress while mitigating fogging[3].
Skin Irrit. 2 (H315)
Dermal/Body
Lab Coat & Closed-Toe Shoes
Prevents dust accumulation on street clothing, which could lead to prolonged dermal exposure via sweat solubilization.
STOT SE 3 (H336)
Inhalation
Fume Hood / N95 Respirator
A properly calibrated fume hood is the primary engineering control. If unavailable, an N95/P100 respirator prevents inhalation of aerosolized dihydrochloride dust[2].
Standard Operating Procedure (SOP): Handling Workflow
This step-by-step methodology ensures a self-validating system where each step verifies the safety of the next.
Step 1: Pre-Operational Readiness
Verify that the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm).
Clear the workspace of incompatible materials (strong oxidizers, strong acids).
Step 2: PPE Donning Sequence
Inspect nitrile gloves for pinholes (EN 374 compliance)[4]. Don the first pair.
Put on the flame-resistant or standard cotton lab coat, ensuring sleeves are pulled down to the wrists.
Don the second pair of nitrile gloves, pulling the cuffs over the lab coat sleeves to create a continuous barrier.
Don indirect-vented chemical splash goggles.
Step 3: Chemical Handling & Weighing
Perform all weighing inside the fume hood using a static-dissipative spatula. Static electricity can aerosolize the fine dihydrochloride powder.
Transfer the weighed solid directly into a pre-tared, sealable vial before removing it from the hood to prevent environmental contamination.
Step 4: PPE Doffing Sequence
Remove the outer gloves inside the fume hood, turning them inside out to trap residual dust.
Remove goggles and lab coat.
Remove inner gloves and immediately wash hands with soap and water for at least 20 seconds.
Emergency Spill Response & Waste Disposal Plan
Spill Response :
Evacuate & Isolate : If a spill occurs outside the fume hood, evacuate personnel and allow airborne dust to settle.
Containment : Wearing full PPE (including an N95/P100 respirator), cover the spill with an inert, damp absorbent pad to prevent dust generation[2].
Decontamination : Carefully sweep up the absorbent material using non-sparking tools. Wash the contaminated surface with copious amounts of soap and water, as the dihydrochloride salt is highly water-soluble.
Waste Disposal :
Do not flush down the sink. Collect all solid waste, contaminated gloves, and absorbent materials in a clearly labeled, EPA-approved hazardous waste container[2].
Store the waste container in a cool, dry, well-ventilated area until pickup by Environmental Health and Safety (EHS).
Operational Workflow Visualization
The following diagram illustrates the logical relationship between hazard assessment, handling, and emergency response.
Operational workflow and emergency spill response for handling piperidine derivatives.
References
Title: ethyl [1,4'-bipiperidine]-4-carboxylate dihydrochloride — Chemical Substance Information
Source: NextSDS
URL: [Link]